molecular formula C11H6F17I B1338451 3-(Perfluorooctyl)propyl iodide CAS No. 200112-75-0

3-(Perfluorooctyl)propyl iodide

Cat. No. B1338451
CAS RN: 200112-75-0
M. Wt: 588.04 g/mol
InChI Key: AXUBYTAXJHIPJO-UHFFFAOYSA-N
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Description

3-(Perfluorooctyl)propyl iodide, also known as 3-Perfluorooctyl-1-iodopropane or 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide, is a perfluoroalkyl-containing building block . It has a molecular formula of C11H6F17I and a molecular weight of 588.04 .


Synthesis Analysis

This compound is used in the preparation of fluoroalkylalkylthiols via Zemplen deacylation . It is also used in the automated fluorous-assisted solution-phase oligosaccharide synthesis via activation of thioglycoside donors . A detailed synthesis process can be found in the paper "Ultra-Trace PFAS Detection Using Amplifying Fluorescent Polymers" .


Molecular Structure Analysis

The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane . The InChI string is InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 . The canonical SMILES string is C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI .


Chemical Reactions Analysis

As a perfluoroalkyl-containing building block, it is used in the preparation of fluoroalkylalkylthiols via Zemplen deacylation . It is also used in the automated fluorous-assisted solution-phase oligosaccharide synthesis via activation of thioglycoside donors .

Scientific Research Applications

Surface Modification and Coatings

3-(Perfluorooctyl)propyl iodide: is utilized in the development of hydrophobic and oleophobic surfaces . Its perfluoroalkyl groups can be grafted onto surfaces to create coatings that repel water and oils, leading to applications in self-cleaning surfaces and anti-fingerprint coatings for electronic displays and solar panels .

Pharmaceutical Research

This compound serves as a building block in pharmaceutical research for the synthesis of fluoroalkylalkylthiols . These thiols are used in the development of new drugs, where the introduction of fluorine can enhance the biological activity and metabolic stability of pharmaceuticals .

Fire Suppression Systems

Due to its high fluorine content, 3-(Perfluorooctyl)propyl iodide is explored as a potential replacement for halon fire suppressants. Its effectiveness in extinguishing fires and low ozone depletion potential make it a candidate for next-generation fire suppression systems .

Material Science

In material science, this compound is used to modify the properties of polymers and create fluoropolymer composites . These composites exhibit enhanced chemical resistance, thermal stability, and mechanical properties, suitable for aerospace and automotive applications .

Analytical Chemistry

3-(Perfluorooctyl)propyl iodide: is employed in analytical chemistry as a fluorous tag for the purification of compounds. The fluorous tag enables the separation of target molecules from a mixture using fluorous solid-phase extraction techniques .

Agricultural Chemistry

The compound is involved in the synthesis of agrochemicals . The fluorinated groups can be introduced into molecules to improve the lipophilicity and efficacy of pesticides and herbicides .

Surface Energy Reduction

It is used in the production of tensioactive agents due to its ability to lower the free surface energy. This application is significant in the creation of non-stick coatings and lubricants .

Oligosaccharide Synthesis

In the field of biochemistry, 3-(Perfluorooctyl)propyl iodide is a key reagent in the automated fluorous-assisted solution-phase oligosaccharide synthesis . It activates thioglycoside donors, facilitating the synthesis of complex carbohydrates important for biological research .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUBYTAXJHIPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457135
Record name 3-(Perfluorooctyl)propyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Perfluorooctyl)propyl iodide

CAS RN

200112-75-0
Record name 3-(Perfluorooctyl)propyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo-;Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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